N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine
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Overview
Description
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine is a compound that belongs to the class of imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and has been utilized in the development of various pharmacologically active molecules .
Preparation Methods
The synthesis of N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine can be achieved through several synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyridine with hydroxylamine under specific reaction conditions . This reaction typically requires the use of a suitable solvent, such as ethanol or water, and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .
Chemical Reactions Analysis
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, oxidation reactions may involve the use of hydrogen peroxide or other peroxides, while reduction reactions may utilize sodium borohydride or lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a key role in cell growth, proliferation, and survival . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact molecular interactions and binding sites are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research .
Comparison with Similar Compounds
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine can be compared with other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridin-6-ylmethanol and imidazo[1,2-a]pyridin-6-ylquinazoline . These compounds share a similar core structure but differ in their functional groups and biological activities . For instance, imidazo[1,2-a]pyridin-6-ylquinazoline has been studied for its anticancer properties, while imidazo[1,2-a]pyridin-6-ylmethanol is used in material science . The unique structural features of this compound, such as the presence of the hydroxylamine group, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKHIVICLNQTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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